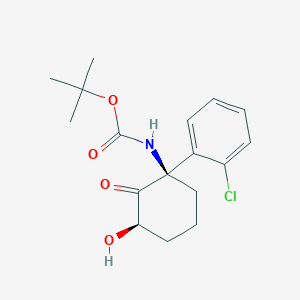

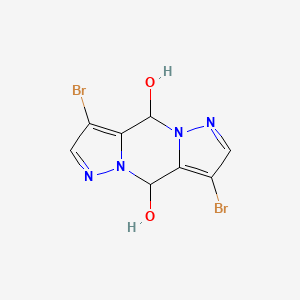

tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate is not directly described in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are relevant to the understanding of similar compounds. These derivatives are used as intermediates in organic synthesis and have been synthesized through various multi-step processes involving protection and deprotection strategies, as well as reactions with organometallics .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves multi-step organic reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes using sodium benzenesulfinate and formic acid, and these compounds acted as N-(Boc)-protected nitrones in reactions with organometallics . Similarly, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate was synthesized from L-Serine through a seven-step process that included esterification, Boc protection, and Corey-Fuchs reaction . These methods highlight the complexity and versatility of synthesizing tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives are characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR and high-resolution mass spectrometry, and its crystal structure was determined by X-ray diffraction . The molecular packing in crystals of similar compounds is often driven by strong hydrogen bonds, which can lead to infinite chains in the crystal structure .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo a variety of chemical reactions. They can act as building blocks in organic synthesis, participating in reactions with organometallics to yield hydroxylamines . Kinetic resolutions of tert-butyl cyclopentene-carboxylates have been used for the asymmetric synthesis of derivatives with high enantiomeric excess . Additionally, tert-butyl carbamate derivatives can be involved in intramolecular lactonization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of substituents and the stereochemistry of the compound can affect its reactivity and physical state. The crystallographic analysis provides insights into the density and space group of the compounds, which are important for understanding their solid-state properties . The hydrogen bonding patterns observed in the crystal structures can also influence the melting points and solubility of these compounds .

Applications De Recherche Scientifique

Enantioselective Synthesis

The compound is used as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in the work of Ober, Marsch, Harms, and Carell (2004). They noted its role in producing structures with a specific cyclopentane ring substitution, similar to β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Carbamate Derivatives

Zhong-Qian Wu (2011) described the preparation of various carbamate derivatives using tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate. This includes processes like the condensation and de-protection steps to yield specific carbamates (Wu, 2011).

Application in Organic Synthesis

Padwa, Brodney, and Lynch (2003) utilized tert-butyl carbamates in the preparation and Diels‐Alder reaction of 2‐Amido Substituted Furan, highlighting its role in organic synthesis and the formation of complex chemical structures (Padwa, Brodney, & Lynch, 2003).

Stereoselective Synthesis of Stereoisomers

Xin Wang et al. (2017) reported an efficient stereoselective synthesis of six stereoisomers of tert-butyl carbamate. This study underscored the compound's role in the controlled stereochemistry for synthesizing factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).

Biosynthesis of Key Intermediates

Zhi‐Qiang Liu et al. (2018) explored the biosynthesis of tert-butyl carbamate derivatives, emphasizing its role as a key intermediate in the synthesis of statins like atorvastatin and rosuvastatin. This study highlighted the compound's significance in biosynthesis processes (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Crystallographic and Structural Studies

Research by Weber et al. (1995) and others focused on the crystallographic and structural analysis of tert-butyl carbamate derivatives, contributing to our understanding of the compound’s physical and chemical properties (Weber, Ettmayer, Hübner, & Gstach, 1995).

Propriétés

IUPAC Name |

tert-butyl N-[(1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22)/t13-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXZAGXNBKQBP-CXAGYDPISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@]1(CCC[C@H](C1=O)O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl ((1R,3R)-1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

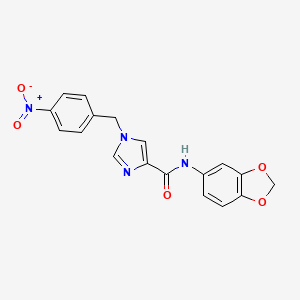

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

![3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005663.png)

![4-[3,5-Dichloro-2-(difluoromethoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3005671.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline](/img/structure/B3005672.png)